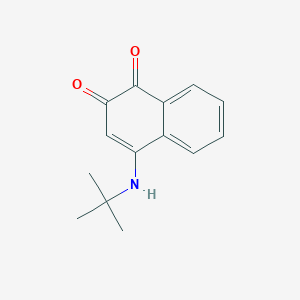

4-(tert-Butylamino)naphthalene-1,2-dione

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

54961-93-2 |

|---|---|

Molekularformel |

C14H15NO2 |

Molekulargewicht |

229.27 g/mol |

IUPAC-Name |

4-(tert-butylamino)naphthalene-1,2-dione |

InChI |

InChI=1S/C14H15NO2/c1-14(2,3)15-11-8-12(16)13(17)10-7-5-4-6-9(10)11/h4-8,15H,1-3H3 |

InChI-Schlüssel |

YWHIHVFXOCDMTO-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)NC1=CC(=O)C(=O)C2=CC=CC=C21 |

Herkunft des Produkts |

United States |

Synthetic Strategies and Reaction Pathways for 4 Tert Butylamino Naphthalene 1,2 Dione and Analogous Structures

Direct Synthesis Approaches to 4-Aminonaphthoquinones

Direct synthesis methods provide a straightforward route to 4-aminonaphthoquinones through the formation of a carbon-nitrogen bond on the naphthoquinone scaffold. These approaches typically involve the reaction of a suitable naphthoquinone precursor with an amine.

Nucleophilic Substitution Reactions on Halogenated Naphthoquinones

A prominent method for the synthesis of 4-aminonaphthoquinones involves the nucleophilic substitution of a halogen atom on a naphthoquinone ring. The reaction of 4-chloronaphthalene-1,2-dione (B1296933) with tert-butylamine (B42293) serves as a key example of this approach. This reaction, when carried out in tert-amyl alcohol at 383 K under a nitrogen atmosphere, yields (E)-2-(tert-butylamino)-4-(tert-butylimino)naphthalen-1(4H)-one, a tautomer of the target compound. nih.gov This demonstrates the feasibility of using halogenated 1,2-naphthoquinones as precursors for the introduction of an amino group at the 4-position. The bulky tert-butyl groups in this specific product stabilize the 4-imine/2-amine tautomeric form. nih.gov

| Starting Material | Reagent | Product |

| 4-chloronaphthalene-1,2-dione | tert-butylamine | (E)-2-(tert-butylamino)-4-(tert-butylimino)naphthalen-1(4H)-one |

Amination of Naphthoquinone Precursors with Primary Amines

The direct amination of naphthoquinone precursors with primary amines is another widely employed strategy. The reaction of 1,2-naphthoquinone (B1664529) with primary amines can lead to the formation of 2-amino-1,4-naphthoquinone derivatives, which represents a carbonyl transposition. For instance, the reaction of 1,2-naphthoquinone with n-butylamine results in 2-(butylamino)-naphthoquinone-1,4-butylimine. researchgate.net While this illustrates the reactivity of 1,2-naphthoquinones, achieving substitution at the 4-position to yield 4-amino-1,2-naphthoquinones requires specific precursors or reaction conditions.

Similarly, the reaction of 1,4-naphthoquinone (B94277) with primary amines typically results in the formation of 2-amino-1,4-naphthoquinones. researchgate.net A transition-metal-free approach for the amination of 1,4-naphthoquinone using various aromatic and aliphatic amines has been developed, mediated by t-BuOK at room temperature. rsc.org This method provides an efficient route to 2-amino-1,4-naphthoquinones in good yields. rsc.org

Regioselective Synthesis Methods

Controlling the position of amination on the naphthoquinone ring is crucial for the synthesis of specific isomers. Regioselective synthesis methods have been developed to achieve this control. For example, a method for the LED-light-induced regioselective synthesis of 4-arylamino-1,2-naphthoquinones has been reported. rsc.org This approach utilizes a simple carbohydrate-derived eutectogel as a confined reaction medium, which facilitates the selective formation of the desired 4-amino product in good yields. rsc.org Such methods are vital for avoiding the formation of unwanted isomers and ensuring the efficient production of the target compound. Further research into regioselective methods for the synthesis of 4-alkylamino-1,2-naphthoquinones is an active area of investigation.

Catalyzed Synthesis of Aminonaphthoquinones

Catalysis offers a powerful tool for the synthesis of aminonaphthoquinones, often providing milder reaction conditions, higher yields, and improved selectivity compared to non-catalyzed methods. Both metal- and enzyme-based catalysts have been successfully employed.

Metal-Catalyzed Amination Protocols

Transition metal catalysts have been shown to be effective in promoting the amination of naphthoquinones.

Ni(II) Catalysis: While specific examples for the synthesis of 4-(tert-butylamino)naphthalene-1,2-dione using Ni(II) catalysts are not extensively detailed in the provided context, the general utility of nickel catalysts in C-N bond formation is well-established. Nickel(II) complexes are known to catalyze amination reactions, and their application in the synthesis of aminonaphthoquinones represents a promising area for further exploration.

Cu(II) Catalysis: Copper(II) catalysts have been successfully used for the amination of naphthoquinones. For example, the oxidative addition coupling of amines to 1,4-naphthoquinones can be catalyzed by Cu(OAc)₂. rsc.org This highlights the potential of copper catalysts to facilitate the formation of the C-N bond in the synthesis of aminonaphthoquinone derivatives.

Enzyme-Mediated Synthesis

Enzymes, particularly laccases, have emerged as green and efficient biocatalysts for the synthesis of aminonaphthoquinones. Laccases are multi-copper oxidases that can catalyze the amination of hydroquinones under mild conditions. csir.co.za

Laccase-catalyzed routes: The commercial laccase Novozym 51003 has been used to catalyze the nuclear monoamination of 1,4-naphthohydroquinone with primary aromatic amines. csir.co.zanih.gov This one-pot synthesis is typically carried out in a buffer solution with a co-solvent like dimethylformamide (DMF) under an air atmosphere. csir.co.za The reaction proceeds under mild pH (4.5 to 6.0) and temperature conditions, offering an environmentally benign alternative to traditional chemical methods. csir.co.za This enzymatic approach has been shown to produce a variety of aminonaphthoquinones in good yields. csir.co.za

| Catalyst | Precursor | Amine | Product Type |

| Laccase (Novozym 51003) | 1,4-Naphthohydroquinone | Primary aromatic amines | Aminonaphthoquinones |

Acid-Catalyzed Approaches (e.g., Ceric Ammonium Nitrate)

Acid-catalyzed reactions provide a powerful tool for the synthesis and functionalization of naphthoquinone derivatives. Ceric Ammonium Nitrate (CAN) is a noteworthy reagent in this context, acting as a versatile catalyst for a variety of organic transformations. epa.gov While primarily known as a one-electron oxidant, CAN can also function as a Lewis acid to catalyze C-C and C-N bond-forming reactions. epa.govdntb.gov.ua Its utility is demonstrated in the efficient, one-pot synthesis of various heterocyclic compounds, such as 2-arylbenzothiazoles and fully substituted indeno[1,2-b]pyridines, through multicomponent reactions. researchgate.net

In the context of aminonaphthoquinone synthesis, CAN has been employed to catalyze the condensation of 1,2-diketones with 1,2-diamines to form quinoxalines in aqueous media, highlighting its effectiveness in promoting reactions under environmentally benign conditions. rsc.org The catalytic activity of CAN is attributed to its ability to activate carbonyl groups towards nucleophilic attack. researchgate.net For instance, in multicomponent reactions for the synthesis of functionalized tetrahydropyridines, CAN facilitates the condensation of β-keto esters, aromatic aldehydes, and amines. nih.gov Although a direct application of CAN for the synthesis of 4-(tert-Butylamino)naphthalene-1,2-dione is not extensively documented, its proven efficacy in catalyzing amination and condensation reactions suggests its potential in facilitating the introduction of the tert-butylamino group onto the naphthoquinone core.

Synthetic Exploration of Naphthoquinone Imine Tautomers and Derivatives

The tautomeric forms of naphthoquinones and their imine derivatives play a crucial role in their chemical reactivity and biological activity. Synthetic exploration in this area focuses on accessing and understanding the stability and interconversion of these tautomers.

The synthesis of specific tautomeric forms of naphthoquinone imines can be achieved through carefully designed reaction conditions. A notable example is the preparation of (E)-2-(tert-Butylamino)-4-(tert-butylimino)naphthalen-1(4H)-one. This compound represents the first isolated and structurally characterized naphthoquinone imine derivative in the 4-imine/2-amine tautomeric form bearing bulky tertiary alkyl substituents at the nitrogen atoms. ucr.ac.crnih.govresearchgate.netucr.ac.crmedsci.cn

The synthesis involves the reaction of 4-chloronaphthalene-1,2-dione with two equivalents of tert-butylamine in tert-amyl alcohol at 383 K under a nitrogen atmosphere. ucr.ac.crnih.gov The product is isolated as a minor component after chromatographic separation. ucr.ac.crnih.gov The presence of the bulky tert-butyl groups was initially predicted to disfavor the formation of the 4-imine/2-amine tautomer, making its successful isolation surprising. ucr.ac.crnih.gov The molecular conformation of this tautomer is stabilized by an intramolecular hydrogen bond between the amine proton and the carbonyl group, as well as by London dispersion forces between the two tert-butyl groups. ucr.ac.crnih.govresearchgate.net

| Reactant 1 | Reactant 2 | Solvent | Temperature | Product | Yield |

| 4-chloronaphthalene-1,2-dione | tert-butylamine (2 equiv.) | tert-amyl alcohol | 383 K | (E)-2-(tert-Butylamino)-4-(tert-butylimino)naphthalen-1(4H)-one | 5% (as a minor product) |

Quinone imine ketals (QIKs) are versatile synthetic intermediates that can be derived from quinones. Their synthesis typically involves the oxidation of the corresponding aminophenols or related compounds in the presence of an alcohol. The ketal functionality masks one of the carbonyl groups of the quinone imine, allowing for selective transformations at other positions of the molecule.

The synthesis of N-tosyl protected quinone imine ketals can be achieved, and these compounds have been shown to react with alkenyl ethers in the presence of a Lewis acid like SnCl₄ to yield indole (B1671886) or indoline (B122111) products. cuny.edu In contrast, N-acyl protected quinone imine ketals tend to undergo 1,4-addition reactions with alkenyl ethers. cuny.edu While the direct synthesis of a quinone imine ketal from 4-(tert-Butylamino)naphthalene-1,2-dione has not been explicitly described, the general methodologies developed for other quinone systems could potentially be applied. This would involve the selective protection of one of the carbonyl groups as a ketal, which would open up new avenues for the derivatization of the 4-(tert-butylamino)naphthalene-1,2-dione core.

Derivatization Reactions of 4-(tert-Butylamino)naphthalene-1,2-dione Core

The derivatization of the 4-(tert-Butylamino)naphthalene-1,2-dione core is crucial for exploring its structure-activity relationships. The quinone ring is susceptible to both electrophilic and nucleophilic modifications, allowing for the introduction of a wide range of functional groups.

The electron-deficient nature of the quinone ring in 4-(tert-Butylamino)naphthalene-1,2-dione makes it a target for nucleophilic attack. Nucleophilic substitution reactions are a common strategy for introducing new substituents onto the naphthoquinone scaffold. For instance, the chlorine atoms in 2,3-dichloro-1,4-naphthoquinone can be sequentially displaced by nucleophiles. nih.gov The reaction of 2,3-dichloro-1,4-naphthoquinone with arylamines in methanol (B129727) typically results in the substitution of only one chlorine atom due to the electron-donating effect of the newly introduced amino group. sciforum.net This principle can be applied to modify the 4-(tert-butylamino)naphthalene-1,2-dione core, potentially at the 3-position if a suitable leaving group is present.

The quinone moiety also possesses electrophilic character and can react with nucleophilic sites on biological macromolecules, such as the thiolate groups of cysteine residues in proteins. nih.gov This reactivity is fundamental to the biological activity of many quinones. Synthetic modifications can be designed to enhance or modulate this electrophilicity. For example, the introduction of electron-withdrawing groups on the quinone ring would increase its electrophilic character, while electron-donating groups would have the opposite effect. The amino group at the 4-position of the title compound is an electron-donating group, which influences the reactivity of the quinone system.

An exploration of the synthetic strategies for 4-(tert-butylamino)naphthalene-1,2-dione and its analogues reveals a versatile scaffold amenable to a variety of chemical transformations. Research has focused on modifying the core structure through functionalization reactions and the introduction of heteroatoms to develop novel compounds with diverse properties.

2 Functionalization via Addition and Cyclization Reactions

The naphthalene-dione core is a valuable platform for constructing complex molecular architectures through addition and cyclization reactions. These reactions enable the formation of new ring systems fused to the naphthalene (B1677914) framework, significantly altering the molecule's steric and electronic properties.

One prominent strategy involves cascade reactions, which allow for the formation of multiple chemical bonds in a single operation. For instance, cascade processes combining [2+2] cycloaddition, 1,6-nucleophilic addition, and [3+2] cycloaddition have been utilized to build complex, functionalized cyclobutane-fused naphthalene derivatives. researchgate.net Similarly, visible-light-mediated [3+2] cycloaddition reactions provide a pathway to synthesize naphtho[2,3-b]furan-4,9-diones, demonstrating a modern photochemical approach to functionalization. mdpi.com

The Diels-Alder reaction and its variants are powerful tools for creating fused polycyclic systems. The 1,4-naphthoquinone moiety can act as a dienophile in hetero-Diels-Alder reactions. nih.gov This approach has been used to synthesize novel thiopyrano[2,3-d]thiazole derivatives, which are complex heterocyclic systems with potential biological activity. nih.gov In some cases, a [4+2] cycloaddition can be followed by a retro-Diels-Alder reaction at high temperatures, leading to aromatization and the formation of a stable, fused-ring naphthoquinone product. nih.gov These methods highlight the utility of cycloaddition chemistry in elaborating the naphthalene-dione scaffold.

| Reaction Type | Reactants | Product Type | Reference |

|---|---|---|---|

| Hetero-Diels-Alder Reaction | 1,4-Naphthoquinones and 5-alkyl/arylallylidene-4-thioxo-2-thiazolidinones | Thiopyrano[2,3-d]thiazole-triones | nih.gov |

| [4+2] Cycloaddition followed by Retro-Diels-Alder | Quinone derivative and 1,3-cyclohexadiene | Aromatized fused naphthoquinone | nih.gov |

| [3+2] Cycloaddition (Visible Light-Mediated) | 2-Bromo-1,4-naphthoquinone and terminal alkynes | Naphtho[2,3-b]furan-4,9-diones | mdpi.com |

| Cascade [2+2] Cycloaddition / 1,6-Addition | Allenynes and tert-Butyl Nitrite | Functionalized cyclobutane-fused naphthalene derivatives | researchgate.net |

3 Incorporation of Heteroatoms (e.g., sulfur in thio-substituted derivatives)

The introduction of heteroatoms, particularly sulfur, into the aminonaphthoquinone structure is a key strategy for creating derivatives with modified electronic and biological profiles. The primary method for synthesizing thio-substituted aminonaphthoquinones involves the nucleophilic substitution of a halogenated precursor with a thiol compound. dergipark.org.trdergipark.org.tr

The general approach begins with a 2-amino-3-chloro-naphthalene-1,4-dione derivative. This starting material, which is analogous to a chlorinated version of 4-(tert-butylamino)naphthalene-1,2-dione, serves as an excellent electrophile. The chlorine atom at the C-3 position is readily displaced by a sulfur nucleophile. dergipark.org.trdergipark.org.tr

The reaction is typically carried out by treating the chloro-substituted aminonaphthoquinone with various thiols, such as ethanethiol, methyl 2-mercaptoacetate, or ethyl 2-mercaptoacetate. dergipark.org.tr This substitution reaction proceeds efficiently to yield the corresponding 2-amino-3-(organothio)naphthalene-1,4-dione derivatives. This synthetic route is versatile, allowing for the incorporation of a wide range of sulfur-containing functional groups onto the naphthalene-dione core. dergipark.org.trdergipark.org.tr The resulting thio-substituted aminonaphthoquinones are of significant interest in medicinal chemistry. dergipark.org.tr

| Starting Material | Thiol Reagent | Product | Reference |

|---|---|---|---|

| 2-(4-(trifluoromethyl)phenylamino)-3-chloronaphthalene-1,4-dione | Ethanethiol | 2-(Ethylthio)-3-((4-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione | dergipark.org.tr |

| 2-(4-(trifluoromethyl)phenylamino)-3-chloronaphthalene-1,4-dione | Methyl 2-mercaptoacetate | Methyl 2-((1,4-dioxo-3-((4-(trifluoromethyl)phenyl)amino)-1,4-dihydronaphthalen-2-yl)thio)acetate | dergipark.org.tr |

| 2-(3-(trifluoromethyl)phenylamino)-3-chloronaphthalene-1,4-dione | Ethyl 2-mercaptoacetate | Ethyl 2-((1,4-dioxo-3-((3-(trifluoromethyl)phenyl)amino)-1,4-dihydronaphthalen-2-yl)thio)acetate | dergipark.org.tr |

| 2-Chloro-3-[(2,4-dimethoxyphenyl)amino]naphthalene-1,4-dione | Propyl mercaptan | 2-[(2,4-Dimethoxyphenyl)amino]-3-(propylthio)naphthalene-1,4-dione | dergipark.org.tr |

Based on a comprehensive review of the available scientific literature, it is not possible to generate the article on “4-(tert-Butylamino)naphthalene-1,2-dione” with the specific spectroscopic data requested in the provided outline.

The research indicates that this compound exists in equilibrium with its more stable tautomer, (E)-2-(tert-butylamino)-4-(tert-butylimino)naphthalen-1(4H)-one. nih.govresearchgate.net Scientific studies have focused on the synthesis and characterization of this stable imino tautomer, and consequently, the detailed spectroscopic data such as ¹H-NMR, ¹³C-NMR, HRMS, LC-MS, and IR spectroscopy are reported for the tautomeric form rather than the dione (B5365651) form specified in the request. nih.govresearchgate.net

The available literature explicitly identifies and provides analytical data for (E)-2-(tert-butylamino)-4-(tert-butylimino)naphthalen-1(4H)-one, which was isolated as a stable crystalline product. nih.gov While there is evidence that a mixture of tautomers, including the dione form, exists in solution, the specific, isolated characterization data for 4-(tert-Butylamino)naphthalene-1,2-dione required to populate the requested article structure could not be found. nih.govresearchgate.net Therefore, constructing a scientifically accurate article focused solely on the spectroscopic and structural elucidation of “4-(tert-Butylamino)naphthalene-1,2-dione” is not feasible with the current published data.

Advanced Spectroscopic and Structural Elucidation

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

Detailed experimental Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopic data for 4-(tert-Butylamino)naphthalene-1,2-dione are not extensively available in the cited literature. However, the electronic properties of such a compound can be inferred from the general characteristics of related aminonaphthoquinone structures.

Naphthoquinones substituted with an amino group, particularly at the C4 position, typically exhibit significant absorption bands in the visible region of the electromagnetic spectrum, rendering them colored compounds. The amino group acts as an auxochrome, an electron-donating group that, when conjugated with the naphthoquinone chromophore, creates an intramolecular charge-transfer system. This interaction lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the unsubstituted naphthoquinone parent molecule. Therefore, 4-(tert-Butylamino)naphthalene-1,2-dione is expected to absorb light in the visible range, likely between 450–500 nm, which would impart an orange to red color.

Regarding fluorescence, many naphthalene (B1677914) derivatives are known to be fluorescent. However, the fluorescence properties of 3- and 4-aminonaphthalimide derivatives are often strongly dependent on solvent polarity, exhibiting large Stokes shifts. rsc.org Conversely, the quinone moiety itself can act as a quencher of fluorescence. The photophysical properties of quinones are complex, and they can undergo efficient intersystem crossing to the triplet state upon excitation. rsc.org Without specific experimental data for 4-(tert-Butylamino)naphthalene-1,2-dione, it is difficult to predict whether it would be fluorescent or if the emission would be quenched by the quinone system.

X-ray Diffraction Analysis

X-ray diffraction studies have provided definitive insights into the solid-state structure of the compound derived from the reaction involving 4-(tert-Butylamino)naphthalene-1,2-dione. The analysis reveals that the compound crystallizes not as a 1,2-dione but as its more stable tautomer, (E)-2-(tert-butylamino)-4-(tert-butylimino)naphthalen-1(4H)-one. nih.gov This represents the first structurally characterized naphthoquinone imine derivative with bulky tertiary alkyl groups at the nitrogen atoms, isolating it in the 4-imine/2-amine tautomeric form. nih.govucr.ac.cr

Single-crystal X-ray diffraction analysis provided precise data on the unit cell and spatial arrangement of (E)-2-(tert-butylamino)-4-(tert-butylimino)naphthalen-1(4H)-one. The compound crystallizes in a monoclinic system with the space group P21/c. researchgate.net The detailed crystallographic data are summarized in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C18H24N2O |

| Formula Weight (Mr) | 284.39 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 14.2792 (18) |

| b (Å) | 9.8936 (13) |

| c (Å) | 11.4978 (13) |

| β (°) | 97.539 (4) |

| Volume (V) (ų) | 1610.3 (3) |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation (λ) (Å) | 0.71073 (Mo Kα) |

Data sourced from Lamoureux et al. (2018). researchgate.net

The solid-state structure of (E)-2-(tert-butylamino)-4-(tert-butylimino)naphthalen-1(4H)-one is significantly influenced by intramolecular forces, which dictate its conformation and packing. nih.gov

Molecular Conformation: The fused iminoquinone ring is not perfectly planar but adopts a flattened envelope conformation. nih.gov This deviation from planarity is a result of the steric strain introduced by the substituents.

Intramolecular Hydrogen Bonding: A prominent feature of the molecular structure is a strong intramolecular hydrogen bond between the amine hydrogen (H20) and the carbonyl oxygen (O21). nih.gov This interaction forms a stable five-membered ring motif, described with an S(5) graph-set notation. nih.gov The geometry of this hydrogen bond is detailed in the table below.

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N20—H20···O21 | 0.88 | 2.20 | 2.629 (3) | 109 |

D=Donor, A=Acceptor. Data sourced from Lamoureux et al. (2018). nih.gov

This intramolecular hydrogen bond is a key factor in stabilizing the observed 4-imine/2-amine tautomer. nih.gov

Steric Effects and Other Interactions: The two bulky tert-butyl groups play a crucial role in the molecular structure. nih.gov

Steric Hindrance: These groups effectively shield the nitrogen atoms, which prevents intermolecular hydrogen bonding. Consequently, the crystal packing is governed solely by van der Waals interactions, with no significant π–π stacking observed, as the aromatic rings are separated by more than 6 Å. nih.govucr.ac.cr

London Dispersion Forces: The conformation is further stabilized by London attraction between the carbon atoms of the two separate tert-butyl groups. The shortest C···C distances between these groups are in the range of 4.228 (4) to 4.825 (4) Å, which is within the distance for attractive London dispersion forces. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is extensively used to model the electronic structure and properties of molecules like 4-(tert-Butylamino)naphthalene-1,2-dione.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. For derivatives of naphthalene-dione, DFT can be used to investigate reactions such as 1,3-dipolar cycloadditions or nucleophilic substitutions. mdpi.com

By calculating the energy of the transition state, the activation energy barrier for a proposed reaction can be determined. mdpi.com This information helps predict the feasibility and rate of a reaction, as well as its regioselectivity and stereochemistry. For instance, in a cycloaddition reaction involving the 4-(tert-Butylamino)naphthalene-1,2-dione scaffold, DFT could elucidate whether a stepwise or concerted mechanism is favored by comparing the energy profiles of the different pathways. mdpi.com

Table 1: Hypothetical DFT-Calculated Activation Energies for a Reaction Pathway

| Step | Transition State | Activation Energy (kcal/mol) | Description |

| 1 | TS1 | 15.2 | Initial nucleophilic attack |

| 2 | TS2 | 8.9 | Intramolecular rearrangement |

| 3 | TS3 | 21.5 | Rate-determining step |

Analysis of Electronic Structure and Electron Delocalization

The electronic properties of a molecule are fundamental to its reactivity and interactions. DFT calculations provide detailed information about the distribution of electrons within 4-(tert-Butylamino)naphthalene-1,2-dione. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. ssrn.com

The introduction of an electron-donating group, such as the tert-butylamino group, onto the naphthalene-dione core is expected to raise the HOMO energy and lower the HOMO-LUMO gap compared to the unsubstituted naphthalene (B1677914) ring. researchgate.net This makes the molecule more susceptible to oxidation. researchgate.net

Table 2: Calculated Electronic Properties of Naphthalene Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Naphthalene | -6.21 | -1.39 | 4.82 |

| Diaminonaphthalene | -5.45 | -1.12 | 4.33 |

| 4-(tert-Butylamino)naphthalene-1,2-dione (Hypothetical) | -5.78 | -1.95 | 3.83 |

Prediction and Characterization of Tautomeric Equilibria and Relative Stabilities

Molecules like 4-(tert-Butylamino)naphthalene-1,2-dione can exist in different tautomeric forms, which are isomers that readily interconvert through proton migration. researchgate.nettubitak.gov.tr DFT calculations are highly effective at predicting the relative stabilities of these tautomers by computing their total electronic energies or Gibbs free energies. researchgate.net

For this compound, potential tautomers could include various keto-enol and amino-imino forms. For example, a study on a related compound successfully isolated and characterized (E)-2-(tert-butylamino)-4-(tert-butylimino)naphthalen-1(4H)-one, a stable imine-amine tautomer. nih.gov DFT calculations can determine which tautomer is the most stable in the gas phase or in different solvents, providing crucial information about the form of the molecule that is likely to be present under specific experimental conditions. researchgate.net

Table 3: Hypothetical Relative Stabilities of Tautomers

| Tautomer | Relative Energy (kcal/mol) | Predicted Population (298 K) |

| 1,2-dione (keto-amino) | 0.0 | 98.5% |

| 1-keto-2-enol | +3.0 | 1.0% |

| 1-one-4-imine (imino-enol) | +2.5 | 0.5% |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein receptor. researchgate.net This method is vital in drug discovery for screening potential drug candidates and understanding their mechanism of action. mdpi.com Naphthalene-dione derivatives have been investigated for various biological activities, including as anticancer agents targeting proteins like tubulin or BCL-2. mdpi.comnih.gov

In a docking simulation, 4-(tert-Butylamino)naphthalene-1,2-dione would be placed into the active site of a target protein. The program then samples numerous orientations and conformations of the ligand, scoring them based on a force field that estimates the binding affinity. These studies can reveal key interactions, such as hydrogen bonds between the carbonyl or amino groups and protein residues, as well as hydrophobic interactions involving the naphthalene core and the bulky tert-butyl group. mdpi.com

Table 4: Typical Ligand-Target Interactions for Naphthalene-Diones

| Interaction Type | Ligand Group | Protein Residue Examples |

| Hydrogen Bond (Acceptor) | Carbonyl Oxygen (C=O) | Arg, Lys, Ser |

| Hydrogen Bond (Donor) | Amino Group (N-H) | Asp, Glu, Gln |

| Hydrophobic | Naphthalene Ring | Leu, Val, Phe, Trp |

| Hydrophobic | tert-Butyl Group | Ala, Ile, Pro |

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. brieflands.com The goal of a QSAR study is to develop a predictive model that can estimate the activity of new, untested molecules. nih.gov

To build a QSAR model for a series of analogs of 4-(tert-Butylamino)naphthalene-1,2-dione, one would first compile a dataset of these compounds with their experimentally measured biological activities (e.g., IC50 values). brieflands.com Then, a wide range of molecular descriptors—numerical values that encode different aspects of the chemical structure—are calculated for each molecule. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and topological descriptors. brieflands.commdpi.com

Using statistical techniques like Multiple Linear Regression (MLR) or machine learning methods like Artificial Neural Networks (ANN), a mathematical equation is generated that correlates the descriptors with the observed activity. brieflands.com A robust QSAR model can then be used to predict the potency of novel derivatives, guiding synthetic efforts toward more active compounds. researchgate.net

Table 5: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptors | Description |

| Electronic | Dipole Moment, HOMO/LUMO energies | Describes electron distribution and reactivity |

| Steric / Geometrical | Molecular Weight, Molar Refractivity, Surface Area | Relates to the size and shape of the molecule |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describes atomic connectivity and branching |

| Hydrophobic | LogP (Partition Coefficient) | Measures the lipophilicity of the molecule |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) is an extension used to investigate the properties of molecules in their electronically excited states. rsc.org It is the workhorse method for calculating the electronic absorption spectra (UV-Vis) of medium-to-large molecules. chemrxiv.org

For 4-(tert-Butylamino)naphthalene-1,2-dione, TD-DFT can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in its UV-Vis spectrum. nih.gov The calculations also yield oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net

By analyzing the molecular orbitals involved in each electronic transition, TD-DFT can characterize the nature of the excitation, such as a π→π* transition localized on the naphthalene ring or a charge-transfer (CT) transition from the amino donor to the quinone acceptor. researchgate.netru.nl This information is invaluable for understanding the photophysical properties of the molecule and for designing dyes and other materials with specific optical properties. rsc.org

Table 6: Hypothetical TD-DFT Results for Electronic Transitions

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Character |

| S0 → S1 | 2.58 | 480 | 0.15 | n→π* / Intra-ligand Charge Transfer |

| S0 → S2 | 3.54 | 350 | 0.42 | π→π |

| S0 → S3 | 4.13 | 300 | 0.08 | π→π |

In Silico Design and Screening Methodologies

Computational chemistry and theoretical investigations play a pivotal role in the modern drug discovery and development process. For compounds such as 4-(tert-Butylamino)naphthalene-1,2-dione, in silico methodologies provide a rational and efficient approach to predict their physicochemical properties, biological activities, and potential interactions with therapeutic targets. These computational tools enable the design of novel derivatives with improved efficacy and safety profiles, as well as the virtual screening of large compound libraries to identify promising new drug candidates.

The application of in silico techniques to naphthalene derivatives, including aminonaphthoquinones, has been instrumental in elucidating their mechanisms of action and guiding synthetic efforts. ijpsjournal.comnih.gov Methodologies such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacokinetic (ADME/Tox) predictions are routinely employed. ijpsjournal.com

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict the binding mode and affinity of a small molecule ligand, such as 4-(tert-Butylamino)naphthalene-1,2-dione, to the active site of a target protein.

While specific docking studies for 4-(tert-Butylamino)naphthalene-1,2-dione are not extensively documented in the available literature, research on analogous naphthalene-1,4-dione and other aminonaphthoquinone derivatives provides insight into the likely computational approaches that would be utilized. nih.govrsc.org For instance, docking simulations have been performed to investigate the interactions of similar compounds with protein targets like Topoisomerase II and sirtuin 1 (SIRT1). nih.govbenthamdirect.com These studies help to identify key amino acid residues and functional groups that are crucial for binding interactions. nih.gov

A hypothetical molecular docking study of 4-(tert-Butylamino)naphthalene-1,2-dione against a relevant biological target, such as a protein implicated in cancer, would typically involve the following steps:

Preparation of the protein structure, often obtained from the Protein Data Bank (PDB).

Generation of a 3D conformation of the ligand, 4-(tert-Butylamino)naphthalene-1,2-dione.

Execution of the docking algorithm using software like AutoDock to place the ligand into the protein's binding site. scilit.com

Analysis of the resulting binding poses and calculation of binding scores to estimate the binding affinity.

The results of such a study could be presented in a table format, summarizing the predicted binding energies and key interactions.

Table 1: Hypothetical Molecular Docking Results for 4-(tert-Butylamino)naphthalene-1,2-dione

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

|---|---|---|---|---|

| Topoisomerase II | 3L4K | -9.5 | ASP479, GLU522, SER763 | 2 |

| SIRT1 | 4I5I | -8.2 | ILE347, PHE414, SER441 | 1 |

Virtual Screening

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For a compound like 4-(tert-Butylamino)naphthalene-1,2-dione, virtual screening could be employed to identify derivatives with potentially enhanced biological activity. This process often involves filtering large databases of compounds based on their structural similarity to the lead compound and then performing high-throughput docking against a specific target.

Pharmacokinetic (ADME) Predictions

In the early stages of drug development, it is crucial to assess the pharmacokinetic properties of a compound, which include its absorption, distribution, metabolism, and excretion (ADME). Computational tools such as SwissADME and Molinspiration are widely used to predict these properties. ijpsjournal.combenthamdirect.com These predictions help to identify potential liabilities, such as poor oral bioavailability or potential toxicity, and guide the optimization of the lead compound.

For 4-(tert-Butylamino)naphthalene-1,2-dione, a typical ADME prediction would evaluate parameters such as lipophilicity (LogP), water solubility, and compliance with Lipinski's rule of five, which is a guideline to evaluate drug-likeness. ijpsjournal.com

Table 2: Predicted ADME Properties for 4-(tert-Butylamino)naphthalene-1,2-dione

| Property | Predicted Value | Acceptable Range |

|---|---|---|

| Molecular Weight (g/mol) | 229.28 | < 500 |

| LogP (Lipophilicity) | 2.5 | < 5 |

| Hydrogen Bond Donors | 1 | < 5 |

| Hydrogen Bond Acceptors | 3 | < 10 |

| Lipinski's Rule of Five Violations | 0 | 0 |

Reactivity, Mechanistic Principles, and Redox Chemistry

Electrochemical Behavior and Redox Cycling of Aminonaphthoquinones

The electrochemical properties of aminonaphthoquinones, including 4-(tert-butylamino)naphthalene-1,2-dione, are central to their chemical reactivity. The striking feature of quinone chemistry is its facility for reduction, enabling these compounds to act as oxidizing agents. electrochemsci.org This redox activity is pivotal in their biological and chemical functions, which often involve the generation of reactive oxygen species (ROS) through electron transfer processes. researchgate.net

Cyclic voltammetry (CV) is a primary technique used to investigate the redox behavior of these compounds. wikipedia.orglibretexts.org In aprotic media, which can mimic nonpolar cellular environments, quinones typically undergo two sequential one-electron reductions. electrochemsci.orgresearchgate.net The first reduction forms a radical anion (semiquinone), and the second forms a dianion (hydroquinone). researchgate.net The stability and potentials of these species are crucial for understanding their reaction mechanisms. nih.gov

For amino-substituted naphthoquinones, the electron-donating amino group significantly influences the redox potentials. researchgate.net This substituent effect generally shifts the reduction potentials to more negative values compared to the unsubstituted parent naphthoquinone. researchgate.net The half-wave potentials (E1/2) for a series of naphthoquinone derivatives with amino acid substituents have been reported to be around -1.24 V and -1.12 V, demonstrating how the nature of the substituent can tune the electrochemical properties. nih.gov The process is typically diffusion-controlled, as indicated by the linear relationship between the peak current and the square root of the scan rate in CV experiments. nih.gov

The redox cycling process involves the reduction of the quinone to a semiquinone radical anion, which can then be reoxidized by molecular oxygen to regenerate the parent quinone while producing a superoxide (B77818) radical anion. researchgate.net This cycle can repeat, leading to the continuous generation of ROS. The ability of aminonaphthoquinones to generate stable semiquinone radicals is a key factor in their chemical and biological activity. nih.gov

Below is a table summarizing typical electrochemical parameters for amino-substituted 1,4-naphthoquinones, illustrating the influence of the amino substituents on the redox properties.

| Compound | Epc (V) | Epa (V) | ΔEp (V) b | E1/2 (V) c |

|---|---|---|---|---|

| Naphthoquinone-Tryptophan | -1.28 | -1.19 | 0.09 | -1.24 |

| Naphthoquinone-Tyrosine | -1.28 | -1.20 | 0.08 | -1.24 |

| Chloro-Naphthoquinone-Tryptophan | -1.17 | -1.07 | 0.10 | -1.12 |

| Chloro-Naphthoquinone-Tyrosine | -1.16 | -1.08 | 0.08 | -1.12 |

a Determined by cyclic voltammetry in TBABF4 0.1 M/DMSO at 100 mV/s. Potentials are relative to an Ag/Ag+ pseudo-reference electrode. nih.gov

b ΔEp = Epc − Epa. nih.gov

c E1/2 = (Epa + Epc)/2. nih.gov

Reaction Kinetics and Selectivity in Quinone Imine Chemistry

Quinone imines, which are structural analogs of quinones where one or more carbonyl oxygens are replaced by a nitrogen group, are highly reactive intermediates in organic synthesis. nih.gov The reactivity of 4-(tert-butylamino)naphthalene-1,2-dione can be understood in the context of quinone imine chemistry, where the compound exhibits characteristics of both a quinone and an imine. These species readily participate in various reactions, including cycloadditions and nucleophilic additions. nih.govmdpi.com

The kinetics of these reactions are often rapid. For instance, ortho-quinone methides, which are related intermediates, undergo hetero-Diels-Alder cycloadditions with electron-rich olefins with rate constants (k) on the order of 4 × 104 M-1s-1 in aqueous solutions. nih.gov This high reactivity is driven by the formation of a stable aromatic product. mdpi.com

Selectivity is a key aspect of quinone imine chemistry. In cycloaddition reactions, such as the inverse-electron-demand Diels-Alder (IEDDA) reaction, the quinone imine acts as the electron-poor component. nih.gov These reactions exhibit high regioselectivity and stereoselectivity, often favoring the endo product. nih.govnih.gov The concerted mechanism of IEDDA reactions is responsible for this high degree of stereochemical control. nih.gov For example, the Diels-Alder reaction of cyclopentadiene (B3395910) with naphthoquinone dienophiles bearing an electron-withdrawing group proceeds with exclusive endo selectivity. researchgate.net Kinetic studies of the reaction between p-benzoquinone di-imines and m-aminophenols show that the reaction involves an electrophilic attack of the conjugate acid of the di-imine on the phenolate (B1203915) ion. rsc.org

The presence of the bulky tert-butylamino group in 4-(tert-butylamino)naphthalene-1,2-dione can influence both the kinetics and selectivity of its reactions through steric hindrance. researchgate.net

Mechanistic Insights into Nucleophilic Attack and Aromatization Processes in Quinone Systems

The reaction of aminonaphthoquinones with nucleophiles is a fundamental process in their chemistry. nih.gov Nucleophilic attack can occur via two primary mechanisms: Michael 1,4-addition to the α,β-unsaturated carbonyl system or nucleophilic aromatic substitution (SNAr), particularly if a leaving group is present. nih.govrsc.org For 4-(tert-butylamino)naphthalene-1,2-dione, the most probable pathway is a conjugate addition.

The initial nucleophilic attack on the electron-deficient quinone ring disrupts the conjugated system, forming an intermediate adduct. researchgate.net This intermediate is often a Meisenheimer complex in SNAr reactions. researchgate.net The subsequent step is a rapid rearomatization of the ring system, which provides the thermodynamic driving force for the reaction. mdpi.comwikipedia.org Aromatization is typically achieved through tautomerization or oxidation, often involving the loss of a proton. wikipedia.org

Role of Transient Intermediates in Cyclization and Annulation Reactions

Many reactions involving quinone systems proceed through short-lived, high-energy intermediates that are not directly observable but are crucial for the formation of the final products. In cyclization and annulation reactions of aminonaphthoquinones, transient species such as zwitterionic intermediates play a pivotal role. mdpi.comnih.gov

For example, in certain [3+2] cycloaddition reactions, the mechanism may shift from a concerted pathway to a stepwise one involving a zwitterionic intermediate. mdpi.com This is particularly favored in reactions with polar components, where the zwitterion can be stabilized. nih.gov The formation of such an intermediate can sometimes be inferred from the reaction products, such as the appearance of acyclic adducts alongside the expected cycloadducts. nih.gov

In the context of domino reactions involving quinone imines, a nucleophilic attack can generate a zwitterionic intermediate that subsequently undergoes intramolecular cyclization. mdpi.com For instance, the three-component reaction of ortho-quinone diimines, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and isocyanates proceeds through a zwitterionic intermediate formed between DMAD and the isocyanate, which then undergoes a 1,3-dipolar cycloaddition. mdpi.com Photochemical reactions can also generate zwitterionic intermediates via electrocyclic ring closure, which then proceed to form the final products. marquette.edu While computational studies (DFT) are often used to probe for these intermediates, their experimental detection remains challenging due to their transient nature. nih.gov

Impact of Substituents on Electronic and Steric Properties Governing Reactivity

Substituents play a critical role in modulating the reactivity of the naphthoquinone core by altering its electronic and steric properties. rsc.org The tert-butylamino group in 4-(tert-butylamino)naphthalene-1,2-dione has a profound impact through both of these effects.

Electronic Effects: The amino group is a strong electron-donating group (EDG) due to the resonance effect of the nitrogen lone pair delocalizing into the quinone ring system. This increases the electron density of the π system, making the molecule more susceptible to oxidation (i.e., lowering its reduction potential) compared to unsubstituted naphthoquinone. researchgate.netsdu.dk Electron-donating groups generally decrease the energy of the highest occupied molecular orbital (HOMO) and increase the energy of the lowest unoccupied molecular orbital (LUMO). sdu.dk In contrast, electron-withdrawing groups (EWGs) lower the LUMO energy, making the quinone a better electron acceptor and increasing its redox potential. sdu.dk These electronic perturbations directly influence the kinetics of reactions involving nucleophilic or electrophilic attack.

Steric Effects: The tert-butyl group is one of the bulkiest substituents commonly used in organic chemistry. chemrxiv.orgnih.gov Its significant steric hindrance can impede the approach of reactants to adjacent positions on the naphthoquinone ring. researchgate.netelectrochemsci.org This can affect the regioselectivity of reactions, favoring attack at less hindered sites. For example, the presence of bulky groups can reduce the reactivity of a molecule by physically shielding the active sites from attack. researchgate.netelectrochemsci.org In some cases, extreme steric bulk can completely prevent a reaction from occurring. researchgate.net This interplay between steric and electronic effects is crucial for controlling the outcome of chemical transformations involving substituted aminonaphthoquinones.

| Substituent Type | Example Groups | Electronic Effect | Impact on Redox Potential | Impact on Nucleophilic Attack |

|---|---|---|---|---|

| Electron-Donating (EDG) | -NH2, -OH, -OR, -Alkyl | Increases electron density in the π system. | Decreases (more negative). sdu.dk | Generally deactivates the ring towards nucleophiles. |

| Electron-Withdrawing (EWG) | -NO2, -CN, -C(O)R, -Halogens | Decreases electron density in the π system. | Increases (more positive). sdu.dk | Activates the ring towards nucleophiles. |

Exploration of Advanced Applications

Applications in Medicinal Chemistry Research

The aminonaphthoquinone scaffold is a versatile pharmacophore that has been explored for a wide range of therapeutic applications. Its derivatives have demonstrated significant interactions with various biological systems, making them promising candidates for drug discovery and development.

Derivatives of aminonaphthoquinone are recognized for their wide-ranging biological effects, including potent anticancer, antibacterial, and antifungal properties. mdpi.comrsc.org The introduction of an amino group into the naphthoquinone structure can modify its electron-accepting capacity, often leading to enhanced biological activity. rsc.org

Anticancer Activity: Aminonaphthoquinone derivatives have shown significant cytotoxic effects against various human cancer cell lines. mdpi.com For instance, certain 4-phenylamino-substituted naphthalene-1,2-dione derivatives have been evaluated as effective antiproliferative agents. biorxiv.org Studies have demonstrated the capability of these compounds to target a range of cancer cells, with research highlighting how structural modifications, such as halogenation, can enhance these cytotoxic effects. mdpi.com The anticancer mechanisms are diverse and can include the inhibition of specific proteins and the generation of free radicals. mdpi.com

| Compound Class | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 4-Phenylamino-substituted naphthalene-1,2-diones | Various human cancer cells | Potent antiproliferative activities | biorxiv.org |

| 2-Amino-3-chloro-1,4-naphthoquinones | Breast Cancer (e.g., MCF-7) | Cytotoxic Activity | nih.gov |

| General Aminonaphthoquinones | Breast Cancer (MCF-7, MDA-MB-231) | Cytotoxic, anti-angiogenic, anti-metastatic | - |

Antibacterial and Antifungal Activity: The naphthoquinone framework is a common feature in many natural and synthetic antimicrobial agents. mdpi.com Aminonaphthoquinones, in particular, have demonstrated interesting properties as potential antibacterial and antifungal compounds. rsc.org Research has shown that these derivatives are active against Gram-positive bacteria, including Staphylococcus aureus, Enterococcus faecium, and Bacillus subtilis. The mechanism of action is thought to involve processes like redox cycling, the generation of reactive oxygen species (ROS), and the disruption of essential cellular functions. mdpi.com In the realm of antifungal research, various naphthoquinones have been screened for activity against fungal pathogens like Candida species. nih.gov

| Compound Class | Organism | Activity | Reference |

|---|---|---|---|

| Aminonaphthoquinones | Staphylococcus aureus | Antibacterial | - |

| Aminonaphthoquinones | Candida albicans | Antifungal | nih.gov |

| 2,3-dichloro-1,4-naphthoquinone | Various Fungi | Fungicide | mdpi.com |

A key area of investigation for aminonaphthoquinone derivatives is their ability to act as selective enzyme inhibitors, a critical mechanism for therapeutic intervention in many diseases. mdpi.com

Cholinesterase: Acetylcholinesterase (AChE) is a primary therapeutic target for Alzheimer's disease. mdpi.com Synthetic naphthoquinone derivatives have been reported as acetylcholinesterase inhibitors. mdpi.com Studies on a series of amino alcohol derivatives of 1,4-naphthoquinone (B94277) showed varying degrees of AChE inhibition, with some compounds demonstrating IC50 values in the micromolar range. bohrium.com For example, one potent derivative exhibited an IC50 of 0.0586 mM. bohrium.com Both 1,4- and 1,2-naphthoquinone (B1664529) derivatives have been evaluated for their potential to inhibit AChE. mdpi.comresearchgate.net

Enoyl ACP Reductase: The enzyme enoyl-acyl carrier protein reductase (ENR), such as InhA in Mycobacterium tuberculosis, is a crucial component of the bacterial fatty acid synthase II (FAS-II) pathway. nih.govnih.gov This pathway is essential for building the bacterial cell wall, making ENR an attractive target for new antibacterial agents. nih.govsphinxsai.com While various compound classes, such as arylamides and pyrrolidine (B122466) carboxamides, have been identified as direct InhA inhibitors, the specific activity of 4-(tert-Butylamino)naphthalene-1,2-dione against this enzyme remains an area for further investigation. nih.govsphinxsai.com

Aromatase: Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is an effective strategy for treating hormone-dependent breast cancer. nih.govmdpi.com A series of 2-amino-3-chloro-1,4-naphthoquinone derivatives have been investigated as potential aromatase inhibitors. nih.gov Certain compounds in this class were found to be potent inhibitors, with IC50 values significantly lower than the reference drug ketoconazole, suggesting that the 1,4-naphthoquinone scaffold is a promising starting point for developing novel aromatase inhibitors. nih.gov

ERK1/2: The extracellular signal-regulated kinases 1/2 (ERK1/2) are central components of the RAS-RAF-MEK-ERK signaling pathway, which is frequently deregulated in various cancers. nih.gov Inhibition of this pathway, particularly at the level of ERK1/2, is a validated anticancer strategy. nih.gov Novel series of N-2,3-bis(6-substituted-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)naphthalene-1,4-diones have been synthesized and identified as new candidates that inhibit ERK1/2. nih.gov Specific compounds from this series were shown to inhibit ETS-1 phosphorylation by ERK2 in a dose-dependent manner, demonstrating an ATP-competitive inhibition mechanism. nih.gov

Targeting altered metabolic pathways in cancer cells is an emerging therapeutic strategy. A hallmark of many cancers is an increased reliance on aerobic glycolysis, a phenomenon known as the Warburg effect. nih.gov Identifying molecules that can disrupt this metabolic preference offers a route to selective cancer cell cytotoxicity. nih.gov

Research has identified a 1,4-naphthoquinone derivative, 2-chloro-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione (referred to as BH10), that alters cellular glucose metabolism. nih.gov This compound was found to increase the cellular oxygen consumption rate (OCR), indicating a shift away from glycolysis and towards oxidative phosphorylation. This metabolic alteration inhibits glycolysis and induces necrosis specifically in cancer cells, demonstrating that the naphthoquinone scaffold can be used to modulate fundamental metabolic pathways. nih.gov

A primary goal of many anticancer therapies is to induce programmed cell death (apoptosis) and halt the uncontrolled proliferation of cancer cells by arresting the cell cycle. nih.govmdpi.com Aminonaphthoquinone derivatives have been shown to be effective in both of these areas.

Studies on 4-phenylamino-substituted naphthalene-1,2-dione derivatives revealed they could induce cellular apoptosis. biorxiv.org The mechanism involved arresting the cell cycle in the G2/M phase, which ultimately disrupts microtubule dynamics and leads to mitotic arrest and cell death. biorxiv.org Other research has shown that different naphthoquinone derivatives can induce apoptosis and cause cell cycle arrest at the G1 phase through the upregulation of key regulatory proteins like caspases. This ability to trigger apoptosis and interfere with the cell cycle is a cornerstone of their potential as anticancer agents. nih.govmdpi.commaynoothuniversity.ie

The chemical nature of naphthoquinones allows them to participate in redox cycling, a process that can generate reactive oxygen species (ROS) and induce oxidative stress. nih.govarvojournals.org While excessive oxidative stress can be damaging, it can also be harnessed to selectively kill cancer cells, which often have a compromised antioxidant defense system.

Naphthalene (B1677914) is metabolized in the body to reactive intermediates, including 1,2-naphthoquinone (1,2-NQ). nih.govarvojournals.org This metabolite can engage in a redox cycle, leading to the production of ROS such as hydrogen peroxide (H₂O₂). nih.gov This process can lead to oxidative DNA damage, including the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a marker of oxidative damage. nih.gov Studies have shown that naphthalene and its metabolites can induce lipid peroxidation and DNA fragmentation in cells, demonstrating their capacity to significantly impact oxidative stress pathways. nih.gov The redox cycle of 1,2-NQ, in particular, is considered to play a significant role in these toxicological effects. nih.gov

Advanced Materials Science Applications

Beyond their biological activities, the unique electronic and structural properties of naphthoquinones make them valuable building blocks in materials science. The quinone scaffold is known for its application in the synthesis of functional materials. rsc.org

Recent research has explored the use of naphthalimide and perylenimide 1,2-dione derivatives as precursors for novel three-dimensional semiconductors. acs.org These electroactive units are synthesized and can be functionalized with various solubilizing groups to create processable materials with specific optical and electrochemical properties. This work highlights the potential of the naphthalene-1,2-dione core in the development of advanced organic electronic materials. acs.org Furthermore, naphthalene itself can be polymerized using methods like Friedel–Crafts crosslinking to create naphthalene-based polymers, which have applications as catalytic supports. semanticscholar.org

Development of Organic Electronic Materials

The field of organic electronics is continually searching for new molecular entities that can function as active components in devices such as organic field-effect transistors (OFETs). The performance of these devices is intrinsically linked to the electronic properties and molecular packing of the organic semiconductor used. While direct studies on 4-(tert-Butylamino)naphthalene-1,2-dione for organic electronic applications are not extensively documented, the broader class of amino-naphthoquinones has been a subject of interest.

The electronic properties of amino-naphtho[2,3-b]furan-4,9-dione derivatives have been evaluated to understand their electron delocalization, which is a key factor in charge transport. nih.gov These studies utilize techniques like cyclic voltammetry to determine redox potentials, providing insights into the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov The ability of these molecules to act as hydrogen-bond acceptors and donors, along with their dipolarity and polarizability, significantly influences their interaction with their molecular environment and, consequently, their electronic behavior. nih.gov

Naphthalene derivatives, in general, are considered valuable building blocks for organic photo-electronic materials due to their stable structure and the ease with which they can be functionalized. nih.gov The "building-blocks approach" allows for the synthesis of new molecules with tailored electronic properties by combining different molecular units. nih.gov While specific data for 4-(tert-Butylamino)naphthalene-1,2-dione is not available, the electronic characteristics of related amino acid-naphthoquinone derivatives have been investigated. For instance, the introduction of a chloride substituent in a glycine-naphthoquinone derivative was found to enhance its electron-accepting capacity, thereby facilitating reduction processes. nih.gov This suggests that the electronic properties of the naphthoquinone core can be finely tuned through substituent effects.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including optical switching and data processing. nih.gov Organic molecules with large delocalized π-electron systems and charge-transfer characteristics are promising candidates for NLO materials. nih.govnih.gov The NLO response in such molecules arises from the polarization induced by the strong electric field of intense light. nih.gov

Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in predicting the NLO properties of molecules. mdpi.com These calculations can determine key parameters such as the first hyperpolarizability (β) and second hyperpolarizability (γ), which are measures of the second- and third-order NLO response, respectively. nih.gov For instance, theoretical investigations on polycyclic aromatic hydrocarbons have shown that the substitution with electron-donating and electron-withdrawing groups can significantly enhance the NLO response due to increased intramolecular charge transfer. mdpi.com

The presence of the amino group (an electron donor) and the dione (B5365651) moiety (an electron acceptor) in 4-(tert-Butylamino)naphthalene-1,2-dione suggests the potential for intramolecular charge transfer, a key feature for NLO activity. Further experimental and theoretical studies would be necessary to quantify the NLO properties of this specific compound and assess its potential for photonic applications.

Catalytic and Analytical Applications

The reactivity of the naphthoquinone scaffold has led to its exploration in catalytic and analytical chemistry. The ability of these compounds to undergo redox reactions and participate in specific chemical interactions forms the basis for these applications.

Use as Analytical Reagents for Amine Determination

The detection and quantification of biogenic amines are crucial in areas such as food safety and environmental monitoring. vliz.benih.gov Naphthoquinone-based chemosensors have emerged as a promising class of analytical tools for this purpose. researchgate.net While the direct application of 4-(tert-Butylamino)naphthalene-1,2-dione for amine determination is not explicitly reported, the underlying chemical principles of related systems suggest its potential.

Naphthoquinone derivatives functionalized with specific recognition units can exhibit selective binding to target analytes, leading to a detectable signal, such as a change in color or fluorescence. researchgate.net For example, 2-((pyridine-2-yl)methylamino)naphthalene-1,4-dione has been shown to be a selective chemosensor for Cu²⁺ ions, where the coordination with the metal ion results in a distinct color change. rsc.org This principle of selective binding and signal transduction could potentially be adapted for the detection of specific amines. The amino group in 4-(tert-Butylamino)naphthalene-1,2-dione could be further functionalized to create a specific binding site for a target amine, or the inherent reactivity of the quinone system could be exploited for a colorimetric or fluorometric reaction with amines. Further research is needed to explore and develop this potential application.

Role in Chemical Syntheses as Intermediates

Substituted naphthoquinones are versatile intermediates in organic synthesis, providing a scaffold for the construction of more complex molecules, particularly heterocyclic compounds with potential biological activity. researchgate.netresearchgate.net The presence of both an amino group and a reactive dione system in 4-(tert-Butylamino)naphthalene-1,2-dione makes it a valuable precursor for a variety of chemical transformations.

Aminonaphthoquinones can undergo cyclization reactions to form a diverse range of heterocyclic systems. researchgate.net For example, 2-amino-1,4-naphthoquinones can be used as starting materials for the synthesis of amidonaphthoquinones, which are found in a number of natural products and biologically active molecules. nih.gov The synthesis of these amides can be challenging due to the reduced reactivity of the amino group, which is part of a vinylogous amide system. nih.gov However, methods have been developed to overcome this, such as a one-pot reduction-coupling-oxidation sequence. nih.gov

Furthermore, aminonaphthoquinones serve as building blocks for the synthesis of various fused heterocyclic compounds. The specific reaction pathways and the resulting products depend on the nature of the reactants and the reaction conditions. The tert-butylamino group in 4-(tert-Butylamino)naphthalene-1,2-dione can influence the reactivity and regioselectivity of these cyclization reactions, potentially leading to novel heterocyclic structures. The use of substituted naphthalene-1,4-diones in the synthesis of anticancer agents further highlights their importance as synthetic intermediates. nih.govrsc.orgrsc.org

Corrosion Inhibition Studies

The prevention of metal corrosion is a significant industrial challenge, and the development of effective corrosion inhibitors is an active area of research. walisongo.ac.id Organic molecules containing heteroatoms such as nitrogen and oxygen, along with π-electron systems, are known to be effective corrosion inhibitors. ajchem-a.com These molecules can adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. walisongo.ac.id

While specific experimental data on the corrosion inhibition performance of 4-(tert-Butylamino)naphthalene-1,2-dione is limited, theoretical studies on related 4-aminonaphthalene derivatives provide strong indications of their potential. ajchem-a.com Density Functional Theory (DFT) calculations have been employed to investigate the corrosion inhibitory properties of various amino acid derivatives of 1,4-naphthoquinone. ajchem-a.com These studies analyze electronic properties such as the energy of the HOMO and LUMO, the energy gap, and global reactivity descriptors to predict the efficiency of a molecule as a corrosion inhibitor. ajchem-a.com

A low energy gap and high molecular softness are indicative of a molecule's ability to inhibit corrosion. ajchem-a.com The presence of nitrogen and oxygen atoms in aminonaphthoquinones allows for the formation of coordinate bonds with the metal surface, while the π-system of the naphthalene ring contributes to the adsorption process. ajchem-a.com Experimental techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are used to evaluate the performance of corrosion inhibitors. rsc.orgxmu.edu.cn These studies can determine the inhibition efficiency and provide insights into the mechanism of inhibition. rsc.org Given the promising results from theoretical studies on similar molecules, experimental investigation of 4-(tert-Butylamino)naphthalene-1,2-dione as a corrosion inhibitor for various metals and alloys is a compelling area for future research.

Table 1: Investigated Applications of 4-(tert-Butylamino)naphthalene-1,2-dione and Related Compounds

| Application Area | Specific Focus | Key Findings/Potential | Relevant Techniques |

|---|---|---|---|

| Organic Electronic Materials | Development of organic semiconductors for OFETs | Naphthalene derivatives are useful building blocks. Electronic properties are tunable via substituents. | Cyclic Voltammetry, UV-Vis Spectroscopy |

| Nonlinear Optical (NLO) Properties | Materials for photonics and optoelectronics | Potential for intramolecular charge transfer suggests NLO activity. | Z-scan, Density Functional Theory (DFT) |

| Catalytic and Analytical Applications | Analytical reagents for amine determination | Naphthoquinone-based chemosensors show promise for ion detection; potential for amine sensing. | UV-Vis Spectroscopy, Fluorescence Spectroscopy |

| Catalytic and Analytical Applications | Intermediates in chemical syntheses | Versatile precursor for the synthesis of heterocyclic compounds and biologically active molecules. | Various organic synthesis and characterization techniques |

| Corrosion Inhibition | Protection of metals from corrosion | Theoretical studies on related compounds suggest high potential as a corrosion inhibitor. | Potentiodynamic Polarization, Electrochemical Impedance Spectroscopy (EIS), DFT |

Future Directions and Interdisciplinary Research Opportunities

Development of Green and Sustainable Synthetic Routes

The chemical industry's increasing focus on environmental stewardship necessitates the development of greener and more sustainable methods for synthesizing key compounds like 4-(tert-butylamino)naphthalene-1,2-dione. Future research will likely prioritize the replacement of hazardous reagents and solvents with more benign alternatives, the improvement of atom economy, and the reduction of energy consumption.

Key areas of exploration include:

Microwave-Assisted Synthesis: This technique has been shown to be effective for the synthesis of various naphthoquinone derivatives, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govnih.gov The application of microwave irradiation to the synthesis of 4-(tert-butylamino)naphthalene-1,2-dione could offer a more energy-efficient route.

Biocatalysis: Leveraging enzymes or whole-cell systems for chemical transformations represents a cornerstone of green chemistry. nih.gov Biocatalytic approaches could offer high selectivity and efficiency under mild reaction conditions, minimizing the environmental impact of the synthesis. nih.gov

Eco-Friendly Solvents: A shift towards the use of water, ethanol, or other green solvents in the synthesis of naphthoquinone derivatives is a promising trend. researchgate.net Research into the synthesis of 4-(tert-butylamino)naphthalene-1,2-dione in such solvent systems would be a significant step towards sustainability.

Catalyst-Free Reactions: The development of synthetic protocols that proceed efficiently without the need for a catalyst is highly desirable. researchgate.net Exploring catalyst-free conditions for the formation of 4-(tert-butylamino)naphthalene-1,2-dione could simplify purification processes and reduce waste.

| Synthesis Approach | Potential Advantages |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. nih.govnih.gov |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. nih.gov |

| Use of Green Solvents | Lower toxicity, improved safety profile, reduced pollution. researchgate.net |

| Catalyst-Free Synthesis | Simplified purification, waste reduction. researchgate.net |

Integration of Advanced Computational Techniques for Rational Design

The use of in silico methods is becoming increasingly integral to modern chemical research, offering a powerful tool for the rational design of new molecules and the prediction of their properties. ijpsjournal.comijpsjournal.com For 4-(tert-butylamino)naphthalene-1,2-dione and its analogues, computational chemistry can accelerate the discovery and optimization process.

Future computational studies could focus on:

Molecular Docking: These simulations can predict the binding affinity and mode of interaction between a ligand and a biological target. nih.govijfmr.com This is particularly relevant for designing derivatives of 4-(tert-butylamino)naphthalene-1,2-dione with specific biological activities.

ADME Prediction: The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial in drug discovery. ijpsjournal.com Computational tools can assess the drug-likeness of novel derivatives, helping to prioritize candidates for synthesis and experimental testing. ijpsjournal.com

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can provide insights into the electronic structure, reactivity, and spectroscopic properties of 4-(tert-butylamino)naphthalene-1,2-dione. This understanding can guide the design of molecules with tailored electronic characteristics.

Exploration of Novel Chemical Transformations and Reactivity Patterns

The rich chemistry of the ortho-naphthoquinone scaffold provides a fertile ground for exploring novel chemical transformations and uncovering new reactivity patterns. researchgate.netnih.govrsc.org The presence of the electron-donating tert-butylamino group significantly influences the reactivity of the quinone ring, opening up avenues for further investigation.

Potential areas for future research include:

Cycloaddition Reactions: The dienophilic nature of the quinone ring makes it a candidate for various cycloaddition reactions. nih.gov Investigating the participation of 4-(tert-butylamino)naphthalene-1,2-dione in [4+2] and other cycloaddition reactions could lead to the synthesis of complex polycyclic structures.

Synthesis of Heterocyclic Compounds: Naphthoquinones are versatile precursors for the synthesis of a wide range of heterocyclic compounds. nih.govresearchgate.net Exploring new multicomponent reactions and tandem processes starting from 4-(tert-butylamino)naphthalene-1,2-dione could yield novel heterocyclic systems with interesting properties.

C-H Functionalization: Direct C-H functionalization is a powerful strategy in organic synthesis. researchgate.net Developing methods for the selective functionalization of the C-H bonds in the naphthalene (B1677914) core or the tert-butyl group would provide efficient routes to new derivatives.

Deeper Understanding of Structure-Reactivity and Structure-Function Relationships

A thorough understanding of the relationship between the molecular structure of 4-(tert-butylamino)naphthalene-1,2-dione and its chemical reactivity and biological function is essential for its targeted application.

Future studies should aim to:

Elucidate the Role of the tert-Butyl Group: The bulky tert-butyl group exerts significant steric and electronic effects. researchgate.netnih.gov Systematic studies comparing the reactivity and properties of 4-(tert-butylamino)naphthalene-1,2-dione with analogues bearing different alkylamino substituents would provide valuable insights into the influence of this group. nih.gov

Conduct Systematic Structure-Activity Relationship (SAR) Studies: By synthesizing and evaluating a library of derivatives with systematic structural modifications, it is possible to identify the key structural features responsible for a particular biological activity. rsc.orgrsc.org

Investigate Tautomeric Equilibria: The potential for tautomerism in amino-substituted naphthoquinones can significantly impact their properties and biological activity. nih.govucr.ac.crresearchgate.net Detailed spectroscopic and computational studies are needed to understand the tautomeric equilibria of 4-(tert-butylamino)naphthalene-1,2-dione in different environments.

| Structural Feature | Influence on Properties |

| tert-Butyl Group | Steric hindrance, electron-donating effects, influences solubility and stability. researchgate.netnih.gov |

| Naphthoquinone Core | Redox activity, electrophilicity, ability to generate reactive oxygen species. researchgate.netjst.go.jp |

| Amino Group | Electron-donating properties, potential for hydrogen bonding, site for further functionalization. nih.govjocpr.com |

Expanding Applications in Emerging Fields

The unique electronic and structural features of 4-(tert-butylamino)naphthalene-1,2-dione make it a promising candidate for applications in various emerging fields beyond its traditional use in medicinal chemistry.

Potential areas of application include:

Materials Science: The planar, aromatic structure of the naphthalene core, combined with the potential for intermolecular interactions, suggests that derivatives of 4-(tert-butylamino)naphthalene-1,2-dione could be explored as building blocks for novel organic materials with interesting optical or electronic properties.

Organic Electronics: The redox-active nature of the quinone moiety makes it a potential component in organic electronic devices, such as organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Sensor Technology: The reactivity of the quinone system towards nucleophiles could be harnessed for the development of chemosensors for the detection of specific analytes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.